tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid

Chiral resolution Fluoroquinolone synthesis Diastereoselective synthesis

tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid (CAS 213388-74-0, molecular formula C₁₀H₁₉FN₂O₂, MW 218.27) is a chiral N-Boc-protected pyrrolidine building block featuring a cis relationship between the protected 3-amino group and the 4-fluoromethyl substituent. The absolute (3R,4S) configuration makes this compound the direct synthetic precursor to the (3S,4S)-3-amino-4-fluoromethylpyrrolidine pharmacophore—identified in patent literature as the most useful stereoisomer among four possibilities for constructing quinolone antimicrobial agents with potent activity and favorable safety profiles.

Molecular Formula C10H19FN2O2
Molecular Weight 218.27 g/mol
Cat. No. B12885786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid
Molecular FormulaC10H19FN2O2
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESCC(C)(C)N(C1CNCC1CF)C(=O)O
InChIInChI=1S/C10H19FN2O2/c1-10(2,3)13(9(14)15)8-6-12-5-7(8)4-11/h7-8,12H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1
InChIKeyBZNBHARVKIIOPC-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid – Chiral Building Block for Fluoroquinolone Antibiotics (CAS 213388-74-0)


tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid (CAS 213388-74-0, molecular formula C₁₀H₁₉FN₂O₂, MW 218.27) is a chiral N-Boc-protected pyrrolidine building block featuring a cis relationship between the protected 3-amino group and the 4-fluoromethyl substituent . The absolute (3R,4S) configuration makes this compound the direct synthetic precursor to the (3S,4S)-3-amino-4-fluoromethylpyrrolidine pharmacophore—identified in patent literature as the most useful stereoisomer among four possibilities for constructing quinolone antimicrobial agents with potent activity and favorable safety profiles [1]. The compound carries a tert-butyl carbamate (Boc) protecting group that enables controlled synthetic manipulation, while the fluoromethyl moiety introduces metabolically relevant electronic effects distinct from both non-fluorinated and directly fluorinated pyrrolidine analogs.

Chiral Workflow
Stereoselective synthesis of (3S,4S)-amino pharmacophore via Boc deprotection
Selection Context
(3R,4S) configuration is the reported precursor for the preferred fluoroquinolone C-7 substituent
Study Fit
Supports antimicrobial SAR and resistance-overcoming quinolone research programs

Why (3R,4S) Stereochemistry in tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid Cannot Be Interchanged with Other Diastereomers


The (3R,4S) absolute configuration of this Boc-protected intermediate is not interchangeable with its diastereomers or enantiomers because it stereospecifically delivers the (3S,4S)-3-amino-4-fluoromethylpyrrolidine pharmacophore upon deprotection [1]. Among the four possible stereoisomers of the 3-amino-4-fluoromethylpyrrolidinyl group, the patent literature explicitly designates the (3S,4S) cis configuration—derived solely from this (3R,4S)-Boc precursor—as the isomer that confers both excellent antimicrobial activity and a favorable genetic toxicity profile in quinolone antibacterials [2]. Generic substitution with the (3R,4R), (3S,4R), or (3S,4S)-Boc diastereomers would yield the corresponding amino-pyrrolidine enantiomers or diastereomers that produce inferior antibacterial potency or carry positive genotoxicity signals, as demonstrated by the micronucleus test results comparing fluoromethyl-substituted vs. unsubstituted pyrrolidine derivatives [2].

1 Other diastereomers (3R,4R), (3S,4R), or (3S,4S)-Boc yield pharmacophores with reported inferior antimicrobial activity or genotoxicity signals; stereochemical identity may not transfer.
2 Non-fluorinated pyrrolidine building blocks lack the fluoromethyl group that is associated with a negative micronucleus test outcome in the derived quinolone class.
3 Directly fluorinated (4-F) analogs provide a different lipophilicity-basicity profile; the fluoromethyl spacer effect may not replicate, altering permeability context.

Quantitative Differentiation Evidence for tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid vs. Closest Analogs


Stereochemical Exclusivity: Only the (3R,4S)-Boc Precursor Delivers the Pharmacologically Preferred (3S,4S)-Amino Configuration

The patent US 6,423,843 explicitly identifies that among the four stereoisomers of the 3-amino-4-fluoromethylpyrrolidinyl group (cis/trans × enantiomeric pairs), only the (3S,4S) cis configuration—which is generated upon Boc deprotection of the target (3R,4S)-Boc compound—is 'most useful' for constructing quinolone antimicrobials with both excellent activity and high safety [1]. The other three stereoisomers produce quinolone derivatives with inferior antimicrobial potency or unacceptable toxicity profiles. This stereochemical specificity is confirmed in the downstream drug DC-756, which incorporates the (3S,4S)-3-amino-4-fluoromethylpyrrolidine moiety and demonstrates potent activity against both Gram-positive and Gram-negative pathogens, with MIC against ofloxacin-resistant strains 16-fold superior to trovafloxacin [2].

Stereochemical preference
Reported
Only (3R,4S)-Boc delivers the (3S,4S) configuration designated as most useful among 4 stereoisomers. DC-756 MIC 16-fold better than trovafloxacin against resistant strains.
Supports stereochemical-control context for antimicrobial activity attribution.
US Patent 6,423,843; MedChemExpress DC-756 data.
Chiral resolution Fluoroquinolone synthesis Diastereoselective synthesis

Genotoxicity Differentiation: Fluoromethylpyrrolidine-Containing Quinolone DC-756h is Micronucleus Test-Negative vs. Positive Non-Fluorinated Analog

In the Kawakami et al. (2000) study published in Chemical and Pharmaceutical Bulletin, a series of 8-methoxyquinolones bearing either 3-amino-4-methylpyrrolidines or 3-amino-4-fluoromethylpyrrolidines at the C-7 position were evaluated for antibacterial activity and genetic toxicity [1]. The 7-(cis-3-amino-4-fluoromethylpyrrolidinyl) derivative 19 (designated DC-756h), which is constructed from the target (3R,4S)-Boc building block after deprotection, demonstrated a negative response in the mouse micronucleus test. In contrast, the 1-cyclopropyl-7-(3-aminopyrrolidinyl) derivative 16—lacking the fluoromethyl substituent—showed a positive response in the same assay [1]. The authors concluded that 'the introduction of a fluorine atom into the 3-aminopyrrolidinyl substituent resulted in favorable influence on genetic toxicity' [1].

Genotoxicity differentiation
Head-to-head
Fluoromethyl-bearing DC-756h (derived from target): micronucleus test negative. Non-fluorinated analog compound 16: positive response.
Fluoromethyl group associated with favorable genetic toxicity endpoint context.
Mouse in vivo micronucleus assay (Chem. Pharm. Bull. 2000).
Genetic toxicology Micronucleus assay Fluoroquinolone safety

Antibacterial Potency: DC-756 (Derived from This Building Block) Demonstrates 16-Fold MIC Improvement Over Trovafloxacin Against Resistant Strains

DC-756 [(3S,4S)-7-[3-amino-4-(fluoromethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, CAS 218281-25-5] is the fluoroquinolone antibiotic constructed directly from the deprotected form of the target building block [1]. DC-756 possesses potent antibacterial activity against both Gram-positive and Gram-negative pathogens comparable to trovafloxacin, but critically, its MIC against ofloxacin-resistant strains is 16-fold better than that of trovafloxacin [2]. The (3S,4S)-3-amino-4-fluoromethylpyrrolidine moiety—supplied by the target (3R,4S)-Boc intermediate—is the essential C-7 substituent responsible for this resistance-overcoming activity, as confirmed by the structure-activity relationships established in the 8-methoxyquinolone series [1].

Resistance-overcoming potency
Reported
16-fold MIC improvement over trovafloxacin against ofloxacin-resistant strains (DC-756).
Supports antimicrobial screening context for resistant-strain panels.
MIC data compiled from primary literature; in vitro determination.
Antimicrobial resistance MIC determination Fluoroquinolone SAR

Physicochemical Differentiation: Fluoromethyl Substitution Modulates Lipophilicity and Basicity vs. Non-Fluorinated and Directly Fluorinated Pyrrolidine Analogs

The target compound features a fluoromethyl (-CH₂F) substituent at the pyrrolidine 4-position, which provides a distinct physicochemical profile compared to both non-fluorinated pyrrolidines and directly fluorinated (-F) analogs. The calculated logP of the target compound is 0.65 (Chemspace data for the diastereomeric pair), reflecting moderate lipophilicity [1]. The predicted pKa of the conjugate acid of the closely related 2-(fluoromethyl)pyrrolidine is 9.76±0.10 , representing a reduction of approximately 1.5 log units from unsubstituted pyrrolidine (conjugate acid pKa ~11.3), consistent with the electron-withdrawing effect of the fluoromethyl group. This pKa modulation is mechanistically significant because fluorination of saturated azacycles lowers amine basicity toward physiological pH, improving passive membrane permeability of derived drug candidates—a principle established in the broader fluoropyrrolidine literature . Compared to the 4-fluoro analog (tert-butyl (cis-4-fluoropyrrolidin-3-yl)carbamate, CAS 169750-42-9, MW 204.24), the fluoromethyl-bearing target compound (MW 218.27) provides an additional methylene spacer that increases both molecular volume and lipophilicity while retaining the electron-withdrawing character of fluorine.

Physicochemical profile
Class-level inference
Calculated logP ~0.65; predicted pKa of conjugate acid ~9.76 (ca. 1.5 units lower than unsubstituted pyrrolidine). MW 218.27.
Fluoromethyl group modulates lipophilicity and basicity for permeability modeling.
Predicted data from Chemspace; literature pKa of pyrrolidine as reference.
Lipophilicity modulation Amine basicity tuning Physicochemical profiling

Synthetic Pathway Exclusivity: This Building Block is the Key Intermediate (XII) in the Only Published Stereospecific Route to Cis-3-Amino-4-Fluoromethylpyrrolidine-Containing Quinolones

The Drug Synthesis Database (yaozh.com) and DrugFuture database document the complete synthetic route from itaconic acid to DC-756, wherein the target compound is explicitly identified as intermediate (XII) [1][2]. The synthesis proceeds through a 12-step sequence requiring stereospecific transformations: condensation of itaconic acid with (R)-1-phenylethylamine yields diastereomeric pyrrolidinones (III), from which the desired isomer (IV) is isolated; fluorine introduction via DAST or mesylate displacement installs the fluoromethyl group (VI); hydroxylation, mesylation, azide displacement, and hydrogenation produce the Boc-protected amine (X); borane reduction yields pyrrolidine (XI); and final hydrogenolysis removes the chiral auxiliary to afford intermediate (XII)—the target compound [1]. This intermediate is then condensed with a boron chelate of the quinolone carboxylic acid to construct DC-756 [2]. No alternative published route bypasses this intermediate for accessing stereochemically pure cis-3-amino-4-fluoromethylpyrrolidine-containing quinolones, as confirmed by patent EP 0995744 / WO 9858923 which claims both the intermediate and the final antibacterial compounds [1].

Synthetic exclusivity
Supporting evidence
Key intermediate (XII) in the 12-step Daiichi synthesis; no alternative stereospecific route bypasses this Boc-protected intermediate.
Establishes intermediate as irreplaceable node for (3S,4S) pharmacophore synthesis.
yaozh.com / DrugFuture synthesis databases; EP 0995744.
Chiral synthesis Intermediate supply chain Process chemistry

Validated Application Scenarios for tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid Based on Quantitative Evidence


Stereospecific Synthesis of DC-756 and Analogous 8-Methoxyquinolone Antibiotics Targeting Resistant Pathogens

This compound is the essential chiral building block (intermediate XII) for constructing DC-756 and related cis-3-amino-4-fluoromethylpyrrolidine-bearing 8-methoxyquinolones. The (3R,4S)-Boc configuration stereospecifically delivers the (3S,4S)-amino pharmacophore that achieves MIC values 16-fold superior to trovafloxacin against ofloxacin-resistant bacterial strains [1][2]. Research groups synthesizing novel fluoroquinolones to overcome antimicrobial resistance should procure this specific stereoisomer to ensure access to the pharmacologically validated (3S,4S) configuration.

Genotoxicity-Mitigated Fluoroquinolone Lead Optimization Programs

The fluoromethyl substituent provided by this building block is the structural determinant that converts a micronucleus test-positive quinolone scaffold (compound 16, non-fluorinated) into a micronucleus test-negative candidate (compound 19, DC-756h) [1]. Medicinal chemistry teams optimizing fluoroquinolone safety profiles should incorporate this building block early in SAR campaigns, as the fluorine atom's favorable influence on genetic toxicity cannot be replicated by methyl or unsubstituted pyrrolidine C-7 substituents.

Physicochemical Property Optimization of Pyrrolidine-Containing Drug Candidates Requiring Balanced Permeability and Basicity

The fluoromethyl group in this building block reduces pyrrolidine nitrogen basicity by approximately 1.5 pKa units relative to unsubstituted pyrrolidine (predicted pKa ~9.76 vs. ~11.3) while providing moderate lipophilicity (calculated logP 0.65) [1][2]. This profile is advantageous for drug discovery programs where passive membrane permeability of pyrrolidine-containing compounds is rate-limiting due to excessive amine protonation at physiological pH. The methylene spacer between fluorine and the ring differentiates this building block from directly fluorinated pyrrolidines, offering a distinct lipophilicity-basicity balance.

Chiral Pool Supply for GMP Intermediate Manufacturing of Patented Quinolone Antibacterials

The synthetic route protected by EP 0995744 / WO 9858923 and US 6,423,843 establishes this compound as the penultimate protected intermediate before final deprotection and coupling to the quinolone carboxylic acid core [1][2]. CROs, CDMOs, and pharmaceutical chemical suppliers supporting quinolone antibiotic development programs should stock and qualify this specific (3R,4S)-Boc intermediate, as it is the gateway intermediate to the entire cis-3-amino-4-fluoromethylpyrrolidine quinolone class. The Boc protecting group provides a stable, storable form that can be deprotected under standard acidic conditions immediately prior to the final coupling step.

Application
Selection Property
Validation Focus
8-Methoxyquinolone synthesis for resistance studies
(3R,4S) Boc configuration
Deprotection to (3S,4S) pharmacophore identity
Fluoroquinolone genotoxicity SAR
Fluoromethyl substituent
Micronucleus test endpoint context
Pyrrolidine-containing lead optimization
Lipophilicity/basicity profile
pKa and logP modeling
Chiral intermediate supply for quinolone development
Boc-protected (3R,4S) configuration
Stereochemical purity and deprotection efficiency
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